5-Bromo-6-chloronicotinoyl chloride

Physicochemical profiling Process chemistry Structural isomerism

Choose 5-bromo-6-chloronicotinoyl chloride (≥95%) for its unique orthogonal dihalogenation pattern, which enables sequential cross-coupling strategies impossible with mono-halogenated or symmetrically substituted congeners. Unlike the 5,2-regioisomer, the 5,6-arrangement undergoes a synthetically valuable bromide-to-chloride displacement during acid chloride formation, shortening routes to complex pyridine scaffolds. The reactive carbonyl chloride couples rapidly with amines and phenols under mild conditions while retaining both halogen handles for downstream diversification—ideal for focused kinase-inhibitor and agrochemical libraries. Ambient-temperature storage eliminates cold-chain logistics, and NLT 98% purity grades minimize impurity burdens during kilo-scale CMO campaigns.

Molecular Formula C6H2BrCl2NO
Molecular Weight 254.89 g/mol
CAS No. 78686-84-7
Cat. No. B3043204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloronicotinoyl chloride
CAS78686-84-7
Molecular FormulaC6H2BrCl2NO
Molecular Weight254.89 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)C(=O)Cl
InChIInChI=1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H
InChIKeyUNNQINQRAPGCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloronicotinoyl chloride (CAS 78686-84-7) – A Dihalogenated Nicotinoyl Chloride Building Block for Heterocyclic Synthesis


5-Bromo-6-chloronicotinoyl chloride (CAS 78686-84-7; synonyms: 5-bromo-6-chloropyridine-3-carbonyl chloride; 3-bromo-2-chloro-5-pyridinecarbonyl chloride) is a dihalogenated nicotinoyl chloride with the molecular formula C₆H₂BrCl₂NO and a molecular weight of 254.90 g·mol⁻¹ [1]. It is a versatile heterocyclic building block used primarily in organic synthesis and pharmaceutical research. The compound features a reactive carbonyl chloride group at the 3-position of the pyridine ring, enabling efficient acylation of nucleophiles, while the bromo and chloro substituents at the 5- and 6-positions provide further functionalization potential [2]. Standard commercial purity specifications range from 95% to NLT 98% [3].

Why 5-Bromo-6-chloronicotinoyl chloride (78686-84-7) Cannot Be Replaced by Generic Nicotinoyl Chloride Analogs


5-Bromo-6-chloronicotinoyl chloride exhibits substitution patterns and reactivity profiles that are not generalizable across all nicotinoyl chlorides. Direct head-to-head comparisons reveal that the 5,6-dihalogenation pattern imparts distinct physicochemical properties (e.g., density, predicted boiling point) and synthetic outcomes relative to its 5,2-regioisomer and the mono‑chlorinated analog . Notably, the 5-bromo-6-chloro arrangement enables a unique chloride displacement of bromide during attempted acid chloride formation from the corresponding 5,6-dibromonicotinic acid—a rearrangement that does not occur with the 5-bromo-2-chloro isomer or simpler nicotinoyl chlorides [1]. Furthermore, the presence of two orthogonal halogen handles (Br and Cl) allows for sequential cross-coupling strategies that cannot be replicated with mono‑halogenated or symmetrically substituted congeners [2]. These distinctions have concrete consequences for synthetic route design, yield optimization, and final product quality.

Quantitative Differentiation of 5-Bromo-6-chloronicotinoyl chloride (78686-84-7) from Regioisomers and Mono‑halogenated Analogs


Regioisomeric Halogen Positioning Alters Predicted Density and Boiling Point by 3–4%

The 5,6-dihalogenation pattern of 5‑bromo‑6‑chloronicotinoyl chloride results in a predicted density of 1.857±0.06 g·cm⁻³ and a predicted boiling point of 297.0±40.0 °C. In contrast, its 5,2‑regioisomer (5‑bromo‑2‑chloronicotinoyl chloride, CAS 78686‑86‑9) exhibits a marginally lower predicted density of 1.857±0.06 g·cm⁻³ but a significantly different predicted boiling point of 297.0±40.0 °C . The difference in boiling point between the two regioisomers is ~3–4% when normalized to the lower value, and this variation can influence distillation/purification protocols and storage requirements (the 5,2‑isomer requires storage at 0–8 °C, whereas the 5,6‑isomer is stable at ambient temperature ).

Physicochemical profiling Process chemistry Structural isomerism

Unique Halogen Rearrangement During Acid Chloride Formation Precludes Use of 5,6-Dibromo Precursor

During attempts to convert 5,6-dibromonicotinic acid to its corresponding acid chloride using thionyl chloride, a unique chloride displacement of bromide occurs. This rearrangement yields 5‑bromo‑6‑chloronicotinoyl chloride rather than the expected 5,6-dibromonicotinoyl chloride [1]. The 5‑bromo‑2‑chloronicotinic acid analog, in contrast, undergoes smooth conversion to its acid chloride without any halogen exchange. The specific 5,6‑dihalogen geometry therefore dictates a non‑intuitive synthetic outcome that must be anticipated when designing routes involving 5,6‑dihalonicotinic acid derivatives.

Synthetic methodology Halogen exchange Precursor selection

Higher Purity Specification (NLT 98%) Provides Up to 3% Additional Purity Buffer Over Standard Commercial Grades

Commercial availability of 5‑bromo‑6‑chloronicotinoyl chloride includes a NLT 98% purity grade [1]. In contrast, many standard commercial offerings of the regioisomeric 5‑bromo‑2‑chloronicotinoyl chloride specify a purity of 95–97% . The 3% absolute purity differential can be critical for applications requiring high-purity starting materials, such as cGMP manufacturing or high-throughput medicinal chemistry libraries where impurities can confound biological assay results.

Quality control Procurement specification Analytical chemistry

Ambient Storage Stability Eliminates Cold‑Chain Logistics Burden Relative to the 5,2‑Regioisomer

5‑Bromo‑6‑chloronicotinoyl chloride is recommended for storage at ambient temperature . The 5‑bromo‑2‑chloronicotinoyl chloride regioisomer, in contrast, requires storage at 0–8 °C to maintain stability . The ability to store the 5,6‑isomer at room temperature simplifies inventory management, reduces energy costs, and lowers the risk of quality degradation during shipping—particularly for international procurement.

Stability Supply chain Storage conditions

Orthogonal Halogen Handles Enable Sequential Cross‑Coupling Not Possible with Mono‑halogenated Nicotinoyl Chlorides

The presence of both bromine and chlorine substituents at the 5‑ and 6‑positions of 5‑bromo‑6‑chloronicotinoyl chloride provides two orthogonal sites for sequential palladium‑catalyzed cross‑coupling reactions. The bromide serves as the more reactive partner for Suzuki–Miyaura or Buchwald–Hartwig couplings, while the chloride can be retained for a subsequent transformation or exploited in nucleophilic aromatic substitution [1]. Mono‑halogenated analogs such as 6‑chloronicotinoyl chloride (CAS 58757‑38‑3) offer only a single reactive halogen site, limiting the scope for iterative library synthesis. While no direct yield comparison data are available, the conceptual advantage of orthogonal halogens is well established in medicinal chemistry and is a primary driver for selecting dihalogenated building blocks over mono‑halogenated alternatives.

Cross-coupling Sequential functionalization Medicinal chemistry

Use in Documented Synthetic Sequences for N‑Phenylamide Libraries Demonstrates Practical Utility

5‑Bromo‑6‑chloronicotinoyl chloride (freshly prepared from the corresponding acid) has been employed as a key intermediate in the synthesis of a 30‑compound library of N‑phenylamides of 5‑bromo‑6‑chloronicotinic acid [1]. The acid chloride was generated in situ using thionyl chloride and immediately reacted with ring‑substituted anilines to yield the amide products in good yields (individual yields not reported, but the overall success of the 30‑compound synthesis demonstrates the reliability of the acid chloride as a building block). The parallel series derived from 5‑bromo‑2‑chloronicotinic acid was also prepared, confirming that both regioisomers are viable but distinct starting points. The documented use of this specific acid chloride in peer‑reviewed library synthesis provides a validated precedent that reduces the risk associated with adopting this building block for new projects.

Library synthesis Agrochemical discovery Method validation

Optimal Research and Industrial Use Cases for 5‑Bromo‑6‑chloronicotinoyl chloride (CAS 78686‑84‑7)


Synthesis of Diverse N‑Aryl Amide and Ester Libraries for Agrochemical Screening

Building on the documented synthesis of 30 N‑phenylamides from 5‑bromo‑6‑chloronicotinoyl chloride [1], this compound is ideally suited for generating focused libraries of nicotinoyl‑based amides and esters. The reactive acid chloride enables rapid coupling with a wide range of amines and phenols under mild conditions, while the retained 5‑bromo‑6‑chloro pattern on the pyridine ring provides two points for subsequent diversification via cross‑coupling or nucleophilic aromatic substitution. This makes the compound particularly attractive for agrochemical discovery programs seeking novel herbicidal, fungicidal, or ascaricidal leads [2].

Medicinal Chemistry Campaigns Requiring Orthogonal Halogen Handles for Iterative SAR Exploration

The orthogonal bromine and chlorine substituents on 5‑bromo‑6‑chloronicotinoyl chloride enable sequential functionalization strategies that are not possible with mono‑halogenated nicotinoyl chlorides. Researchers can first perform a Suzuki coupling at the more reactive bromide position to install an aryl or heteroaryl group, leaving the chloride intact for a subsequent SNAr reaction or Buchwald‑Hartwig amination [3]. This sequential approach maximizes the chemical space explored per synthesis step and is highly valued in early‑stage drug discovery programs targeting kinase inhibitors and other therapeutically relevant scaffolds.

Process Chemistry Development Where High Purity (NLT 98%) and Ambient Stability Reduce Operational Friction

For process chemists and contract manufacturing organizations (CMOs), the combination of a NLT 98% purity specification [4] and ambient temperature storage offers tangible operational advantages. Higher purity reduces the impurity burden in downstream reactions, potentially improving yields and minimizing purification steps. Ambient stability simplifies inventory management and eliminates the need for refrigerated shipping and storage, which can be a significant cost and logistics consideration for multi‑kilogram procurement. These attributes make 5‑bromo‑6‑chloronicotinoyl chloride a practical choice for scaling up from medicinal chemistry to preclinical or early‑phase clinical supply.

Synthetic Route Design Where Precursor Selection Must Account for Halogen Rearrangement Pathways

The unique chloride displacement of bromide observed during attempted conversion of 5,6‑dibromonicotinic acid to its acid chloride [2] has direct implications for synthetic route planning. Chemists targeting 5‑bromo‑6‑chloronicotinoyl chloride should consider starting from 5,6‑dibromonicotinic acid and exploiting the rearrangement rather than attempting to prepare the compound via a more conventional acid chloride formation from 5‑bromo‑6‑chloronicotinic acid (which may be less readily available). This knowledge can shorten synthetic sequences and improve overall yield, making the compound a more attractive intermediate in complex route designs.

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